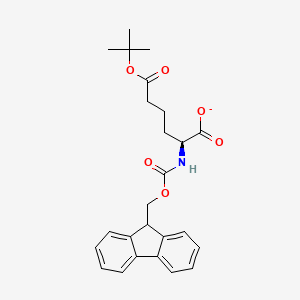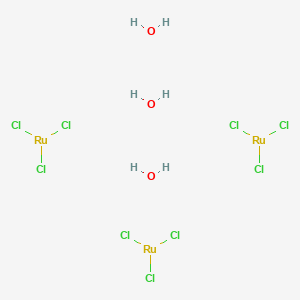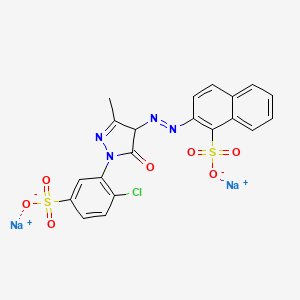
C.I. Acid yellow 200
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of C.I. Acid Yellow 200 involves several steps, including diazotization and coupling reactions. The industrial production methods typically involve the following steps:
Diazotization: An aromatic amine is treated with nitrosyl sulfuric acid to form a diazonium salt.
The reaction conditions for these steps include maintaining low temperatures during diazotization and controlling the pH during the coupling reaction to ensure the formation of the desired product .
化学反应分析
C.I. Acid Yellow 200 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium dithionite.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
C.I. Acid Yellow 200 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for various analytical techniques.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials
作用机制
The mechanism of action of C.I. Acid Yellow 200 involves its ability to absorb and emit light at specific wavelengths, making it useful as a fluorescent dye. The molecular targets and pathways involved include interactions with cellular components, such as proteins and nucleic acids, which allow it to be used in various staining and imaging applications .
相似化合物的比较
C.I. Acid Yellow 200 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
- C.I. Acid Red 138
These compounds share similar applications as acidic dyes but differ in their specific chemical structures and properties. C.I. Acid Yellow 200 is unique due to its specific absorption and emission characteristics, making it particularly useful in fluorescence-based applications .
属性
分子式 |
C20H13ClN4Na2O7S2 |
|---|---|
分子量 |
566.9 g/mol |
IUPAC 名称 |
disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
MIHOYZILGVCGCK-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
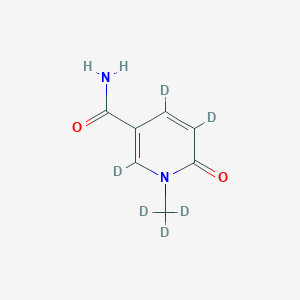
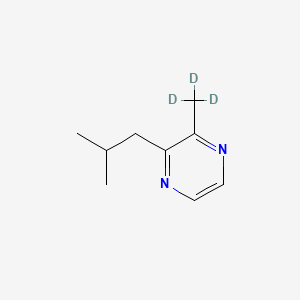
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
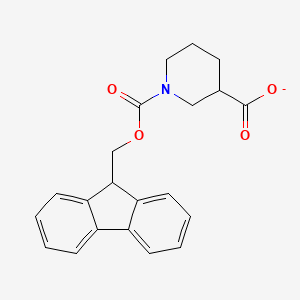
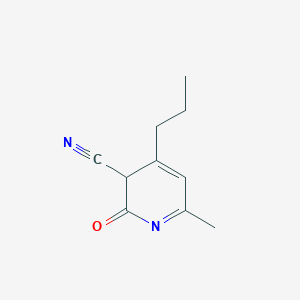
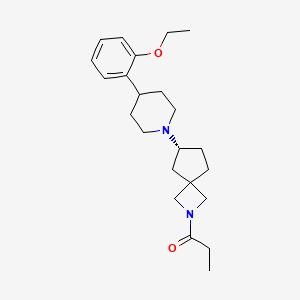
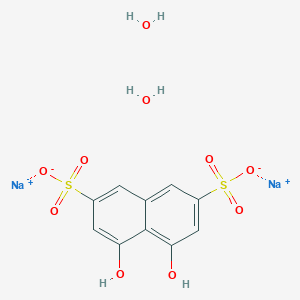
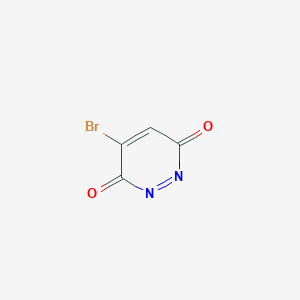
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
![(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-1,2,11,12,16-pentamethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B12364747.png)
